1,3-Dipalmitoyl-2-oleoylglycerol

Catalog No.
S616509
CAS No.
2190-25-2
M.F
C53H100O6
M. Wt
833.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dipalmitoyl-2-oleoylglycerol

CAS Number

2190-25-2

Product Name

1,3-Dipalmitoyl-2-oleoylglycerol

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate

Molecular Formula

C53H100O6

Molecular Weight

833.4 g/mol

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25-

InChI Key

FDCOHGHEADZEGF-QPLCGJKRSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z)-9-Octadecenoic Acid 2-[(1-Oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl Ester; 1,3-Dipalmito-2-olein; 1,3-Dipalmitoyl-2-olein; 1,3-Dipalmitoyl-2-oleoylglycerin; 1,3-Dipalmitoyl-2-oleoylglycerol; 1-Palmito-2-oleo-3-palmitin; 2-Oleo-1,3-d

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

As a Model Substrate for Enzyme Research:

1,3-Dipalmitoyl-2-oleoylglycerol (DOAG) serves as a valuable model substrate for studying enzymes involved in triglyceride metabolism. Its specific structure, with palmitic acid (16:0) at positions 1 and 3 and oleic acid (18:1) at position 2, allows researchers to investigate the activity and selectivity of enzymes like lipases and phospholipases. These enzymes play crucial roles in breaking down and modifying fats in the body, and understanding their function is essential in areas like obesity and metabolic disorders [].

Investigating Lipid-Protein Interactions:

DOAG can be employed to study interactions between lipids and proteins. Its defined structure enables researchers to examine how proteins bind to specific fatty acids and how these interactions influence cellular processes. This knowledge is critical for understanding various biological functions, including membrane structure and signaling pathways [].

Studying Drug Delivery Systems:

DOAG holds potential in the development and evaluation of drug delivery systems. Its ability to form self-assembling structures, like micelles and liposomes, makes it a suitable carrier for delivering drugs to specific cells or tissues. Researchers can use DOAG to investigate the stability, targeting efficiency, and release properties of these drug delivery systems [].

Understanding Oilseed Biology:

DOAG is a naturally occurring triglyceride found in various plants, including Leucaena leucocephala []. Studying its presence and distribution in oilseeds can provide insights into plant metabolism and oil production. This knowledge can be valuable for improving crop yields and developing more sustainable sources of biofuels.

Researching Other Applications:

Beyond the areas mentioned above, DOAG has been explored in various other scientific research fields, including:

  • Studying membrane fusion []
  • Investigating anti-inflammatory properties []
  • Evaluating the effects on insulin sensitivity []

1,3-Dipalmitoyl-2-oleoylglycerol (POP) is a type of fat molecule called a triacylglycerol []. It consists of a glycerol backbone linked to three fatty acids: two palmitic acid (16:0) molecules at positions 1 and 3, and one oleic acid (18:1) molecule at position 2 []. POP is a naturally occurring component of various vegetable fats, including cocoa butter, shea butter, and palm oil [, ].

POP plays a role in scientific research as a model compound for studying biological membranes and fat metabolism. Its well-defined structure and relative abundance make it a valuable tool for understanding the interactions between lipids and proteins within cell membranes.


Molecular Structure Analysis

POP has a long, nonpolar hydrocarbon chain from each fatty acid tail, contributing to its hydrophobic nature. The glycerol backbone, with its hydroxyl groups, provides a hydrophilic head group. This amphipathic structure allows POP to form self-assembled structures like vesicles, mimicking the behavior of natural cell membranes. The presence of a single unsaturated double bond in the oleic acid tail introduces a kink in the molecule, influencing the packing and fluidity of POP membranes compared to those made from saturated triacylglycerols.


Chemical Reactions Analysis

Synthesis

POP can be isolated from natural sources or synthesized in the lab. One common synthetic method involves the acylation of glycerol with palmitoyl chloride and oleoyl chloride.

Hydrolysis

POP can be broken down into its constituent fatty acids and glycerol by enzymes called lipases. This reaction is crucial for fat digestion in the body.

Oxidation

POP can undergo oxidation by reactive oxygen species, leading to the formation of free radicals and potentially contributing to cellular damage.

Chemical and Physical Properties

  • Melting point: 48-50 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and methanol []
  • Stability: Relatively stable under physiological conditions, but susceptible to oxidation over time.

Physical Description

Solid

XLogP3

22.1

LogP

19.45

Melting Point

37.2°C

UNII

1H3NGP56NB

Wikipedia

1,3-dipalmito-2-olein

Dates

Modify: 2023-08-15

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